Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Overview
Description
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a fluorogenic peptide substrate used in various biochemical assays. This compound is particularly significant in the study of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. The compound’s structure allows it to be used as a substrate in fluorescence resonance energy transfer (FRET) assays, making it a valuable tool in enzymatic activity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by matrix metalloproteinases, which cleave the peptide bond between specific amino acids in the substrate.
Common Reagents and Conditions
Enzymes: Matrix metalloproteinases (e.g., MMP-1, MMP-2, MMP-9)
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products Formed
The enzymatic cleavage of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ results in the formation of two peptide fragments. The cleavage disrupts the FRET signal, allowing for the quantification of enzymatic activity.
Scientific Research Applications
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in FRET assays to study enzyme kinetics and inhibition.
Biology: Employed in the investigation of matrix metalloproteinase activity, which is crucial in tissue remodeling and disease processes.
Medicine: Utilized in drug discovery and development, particularly in screening for MMP inhibitors that may have therapeutic potential in cancer and other diseases.
Industry: Applied in the development of diagnostic assays and research tools.
Mechanism of Action
The mechanism of action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ involves its cleavage by matrix metalloproteinases. The peptide contains a fluorophore (Mca) and a quencher (Dnp) that are in close proximity, resulting in quenching of the fluorescence signal. Upon cleavage by MMPs, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the enzymatic activity of MMPs.
Comparison with Similar Compounds
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is compared with other FRET substrates such as:
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Another FRET substrate used for similar enzymatic studies.
Mca-PLGL-Dpa-AR-NH₂: A widely used MMP substrate with a similar structure but lacking the N-terminal Lys extension.
Uniqueness
The addition of Lys to the N-terminus of Mca-PLGL-Dpa-AR-NH₂ enhances its substrate properties, making Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ a more efficient substrate for certain MMPs .
Similar Compounds
- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
- Mca-PLGL-Dpa-AR-NH₂
- Mca-KPLGL-Dpa-AR-NH₂
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVNTQEXXMHSL-XKDADYKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H80N16O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.